Azilsartan-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

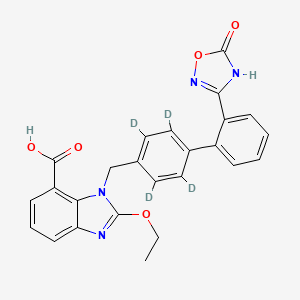

What is Azilsartan-d4 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azilsartan-d4, a deuterium-labeled isotopologue of the angiotensin II receptor blocker, Azilsartan. This document details its chemical structure, its primary application as an internal standard in bioanalytical methods, and provides exemplary experimental protocols for its use.

Core Concepts: Introduction to this compound

Azilsartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] this compound is a stable isotope-labeled version of Azilsartan, where four hydrogen atoms on the para-phenylene ring have been replaced with deuterium. This isotopic substitution results in an increase in molecular weight with minimal impact on the chemical properties of the molecule.

The primary and critical role of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification of the unlabeled drug in complex biological matrices like plasma.

Chemical Structure:

The chemical structure of this compound is as follows:

-

IUPAC Name: 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1]

-

Molecular Weight: 460.5 g/mol [3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its unlabeled counterpart, Azilsartan. This information is crucial for the development and validation of analytical methods.

Table 1: Physicochemical Properties

| Property | Azilsartan | This compound | Reference(s) |

| CAS Number | 147403-03-0 | 1794817-45-0 | [3][5] |

| Molecular Formula | C₂₅H₂₀N₄O₅ | C₂₅H₁₆D₄N₄O₅ | [3][4][5] |

| Molecular Weight | 456.45 g/mol | 460.5 g/mol | [3][5] |

| Appearance | White to off-white solid | Off-white solid | [5][6] |

| Purity | >98% | >90% | [3][6] |

Table 2: Mass Spectrometry Parameters for Bioanalysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |

| Azilsartan | 457.95 | 279.15 | ESI+ | [7] |

| This compound | 461.9 (calculated) | 279.15 | ESI+ | [7] |

Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the molecular weight of Azilsartan. The product ion is expected to be the same as the unlabeled compound as the fragmentation is unlikely to occur on the deuterated ring.

Table 3: Exemplary Pharmacokinetic Parameters of Azilsartan in Humans (Oral Administration)

| Parameter | Value | Reference(s) |

| Tmax (median) | 3.0 - 4.0 hours | [8] |

| Cmax (mean) | 831.3 - 888.3 ng/mL | [8] |

| AUC(0–24) (mean) | 6350.3 - 6871.7 ng·h/mL | [8] |

| Elimination Half-life (t½) | ~11 hours |

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Azilsartan in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.

Preparation of Stock and Working Solutions

-

Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Azilsartan stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the IS stock solution in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 4: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 90% A, decrease to 10% A over 3 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Azilsartan: 457.95 → 279.15; This compound: 461.9 → 279.15 |

| Dwell Time | 100 ms |

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. sussex-research.com [sussex-research.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. documents.tocris.com [documents.tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Azilsartan-d4

This technical guide provides a comprehensive overview of the known physical and chemical properties of Azilsartan-d4, a deuterated analog of the angiotensin II receptor blocker, Azilsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Physical and Chemical Data

This compound is a stable, isotopically labeled form of Azilsartan, primarily utilized as an internal standard in quantitative analytical methods such as mass spectrometry. The incorporation of four deuterium atoms on the para-phenylene group results in a distinct mass shift, facilitating its use in pharmacokinetic and metabolic studies of Azilsartan. While specific experimental data for some physical properties of the deuterated form are not widely published, the properties are expected to be very similar to those of the unlabeled compound.

Table 1: Physical and Chemical Properties of this compound and Azilsartan

| Property | This compound | Azilsartan |

| Molecular Formula | C₂₅H₁₆D₄N₄O₅[][2][3][4] | C₂₅H₂₀N₄O₅[5][6][7][8] |

| Molecular Weight | 460.47 g/mol [][2][3] | 456.45 g/mol [5][6][7] |

| Appearance | Off-white Solid[] | White to pale cream or pale brown crystals or crystalline powder[8] |

| Melting Point | Not explicitly reported. Expected to be similar to Azilsartan. | 212-214 °C[5][9]; 200-206 °C[8]; 188 °C (dec.)[10] |

| Boiling Point | Not reported. | Not reported. |

| Solubility | Slightly soluble in DMSO and Methanol (solubility increases with heating).[] | Soluble in DMSO (15 mg/mL), sparingly soluble in aqueous buffers.[7][11] In single organic solvents, the order of solubility is ethanol > tetrahydrofuran > methanol > n-propanol > isopropanol > acetonitrile.[12] |

| Purity | >95% to >98%[][4][7] | ≥98.5% (HPLC)[8] |

| Storage Conditions | Store at 2-8°C[11][13] or -20°C[7] | 2-8°C[11] |

| IUPAC Name | 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[] | 2-Ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid[6][8] |

| CAS Number | 1794817-45-0[][3][4][14] | 147403-03-0[2][5][6][7][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly available in the public domain. However, standard pharmacopeial and chemical analysis methods would be employed. Below are generalized methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded. For a more precise measurement, Differential Scanning Calorimetry (DSC) can be used, which measures the heat flow into the sample as a function of temperature.[9]

Solubility Determination

Methodology: The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[12]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology: A reverse-phase HPLC method can be employed to determine the purity of this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.[15][16]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is used.[15][17][18]

-

Detection: The UV detector is set to a wavelength where Azilsartan exhibits maximum absorbance, typically around 248 nm.[9][16][18]

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).[19]

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry for Structural Confirmation

Methodology: High-resolution mass spectrometry (HR-MS) coupled with a suitable ionization technique, such as electrospray ionization (ESI), is used to confirm the molecular weight and structure of this compound.

-

Sample Introduction: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via an HPLC system.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed to provide structural information, confirming the location of the deuterium labels.[20][21]

Visualizations

Signaling Pathway of Azilsartan

Azilsartan is an angiotensin II receptor blocker (ARB).[5][22] It exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[5][22][23][24] This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, ultimately leading to a decrease in blood pressure.[23][24] The following diagram illustrates the mechanism of action of Azilsartan within the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Mechanism of Action of Azilsartan in the RAAS pathway.

Experimental Workflow for Purity Analysis of this compound

The following diagram outlines a typical workflow for the purity analysis of a raw sample of this compound using HPLC.

Caption: A typical experimental workflow for the purity analysis of this compound by HPLC.

References

- 2. bdg.co.nz [bdg.co.nz]

- 3. omsynth.com [omsynth.com]

- 4. sussex-research.com [sussex-research.com]

- 5. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azilsartan - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. H37018.03 [thermofisher.com]

- 9. pkheartjournal.com [pkheartjournal.com]

- 10. 147403-03-0 CAS MSDS (Azilsartan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Azilsartan = 98 HPLC 147403-03-0 [sigmaaldrich.com]

- 12. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [myskinrecipes.com]

- 14. This compound - CAS - 1794817-45-0 | Axios Research [axios-research.com]

- 15. ijper.org [ijper.org]

- 16. ukaazpublications.com [ukaazpublications.com]

- 17. ijirmf.com [ijirmf.com]

- 18. rjptonline.org [rjptonline.org]

- 19. CN103743826B - A kind of HPLC analytical method of Azilsartan - Google Patents [patents.google.com]

- 20. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. go.drugbank.com [go.drugbank.com]

- 24. What is the mechanism of Azilsartan? [synapse.patsnap.com]

A Technical Guide to the Stability and Storage of Azilsartan-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability profile and recommended storage conditions for Azilsartan-d4. The information presented is critical for ensuring the integrity of the compound in research and analytical applications. The stability data is primarily derived from forced degradation studies performed on its non-deuterated analogue, Azilsartan, as specific stability-indicating studies on the deuterated version are not extensively published. The isotopic labeling in this compound is not expected to significantly alter its chemical stability, making the data on Azilsartan a reliable surrogate for assessing its degradation pathways and liabilities.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following conditions are recommended based on supplier data sheets.

| Format | Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[1][2] |

| 4°C | Up to 2 years | For shorter-term storage.[1] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 year | Suitable for working stock solutions.[1] |

Chemical Stability and Degradation Profile

Forced degradation studies on Azilsartan reveal its susceptibility to hydrolysis and photolysis. It is relatively stable under oxidative and thermal stress. These studies are crucial for identifying potential degradation products and establishing the inherent stability of the molecule.

Summary of Forced Degradation Studies on Azilsartan

| Stress Condition | Reagents and Duration | Observed Degradation | Key Degradation Products Identified |

| Acid Hydrolysis | 0.1 M HCl at 85°C for 8 hours | Significant Degradation[3] | Products I, II, and III[3][4] |

| Alkaline Hydrolysis | 0.1 M NaOH at 85°C for 8 hours | Significant Degradation[3] | Products I, III, and IV[3][4] |

| Neutral Hydrolysis | Water at 85°C for 8 hours | Degradation Observed[3] | Products I, II, and III[3][4] |

| Oxidation | 30% H₂O₂ at Room Temp for 24 hours | No significant degradation[3] | - |

| Thermal (Dry Heat) | Solid drug at 50°C for 30 days | No significant degradation[3] | - |

| Photolysis | Solution exposed to light at 25°C | Degradation Observed[3] | Products I and III[3] |

Note: The identities of degradation products I-IV are specified as: 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (I), deethylated AZL (II), a diazirin derivative (III), and decarboxylated AZL (IV).[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of Azilsartan, which are directly applicable for assessing the stability of this compound.

-

Preparation: Weigh approximately 0.1 g of the substance and transfer it into separate 100 mL volumetric flasks.

-

Stress Application: Add 100 mL of 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for alkaline hydrolysis, and purified water for neutral hydrolysis.

-

Incubation: Place the flasks in a high-precision water bath maintained at 85°C for 8 hours.[3]

-

Sample Processing: After incubation, cool the flasks to room temperature. Neutralize the acidic and alkaline solutions before dilution.[3]

-

Analysis: Dilute the samples with methanol (or a suitable solvent) and analyze using a stability-indicating HPLC method.[3]

-

Preparation: Disperse approximately 0.1 g of the substance in 100 mL of 30% hydrogen peroxide (H₂O₂) in a volumetric flask.[3]

-

Incubation: Keep the flask at room temperature under dark conditions for 24 hours.[3]

-

Sample Processing: Dilute the sample with the mobile phase.

-

Analysis: Analyze using a stability-indicating HPLC method.

-

Preparation: Place the solid substance in amber-colored glass vials.

-

Incubation: Store the vials in a thermostatically controlled oven at a specified high temperature (e.g., 50°C) for an extended period (e.g., 30 days).[3]

-

Sample Processing: Dissolve a known quantity of the stressed solid in a suitable solvent.

-

Analysis: Analyze using a stability-indicating HPLC method.

-

Preparation: Prepare a solution of the substance in a suitable solvent (e.g., water or methanol).

-

Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

-

Sample Processing: No further processing is typically required.

-

Analysis: Analyze the exposed and control samples using a stability-indicating HPLC method.

A common analytical technique for separating Azilsartan from its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3][4]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Mobile Phase: An isocratic mixture of 20 mM ammonium formate buffer (pH 3.0), methanol, and acetonitrile (e.g., in a 40:5:40 v/v/v ratio).[3][4]

-

Flow Rate: 0.8 mL/min.[3]

-

Detection: UV detection at 254 nm.[3]

-

Temperature: Ambient temperature.[3]

Visualizations: Pathways and Workflows

Azilsartan is a selective Angiotensin II Type 1 (AT1) receptor antagonist. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.[5][6]

Caption: Mechanism of action of Azilsartan.

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sussex-research.com [sussex-research.com]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

Unraveling the Preclinical Efficacy of Azilsartan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan, a potent angiotensin II receptor blocker (ARB), has demonstrated significant promise in the management of hypertension. This technical guide delves into the core preclinical studies that have elucidated the mechanism of action of azilsartan, providing a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed examination of its receptor binding kinetics, inverse agonist activity, and effects on intracellular signaling pathways, this document aims to provide a thorough understanding of the pharmacological properties that underpin the clinical efficacy of azilsartan.

Core Mechanism of Action: Angiotensin II Receptor Blockade

Azilsartan exerts its antihypertensive effects primarily by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1] By inhibiting the binding of angiotensin II to the AT1 receptor, azilsartan prevents vasoconstriction, aldosterone release, and the consequent retention of sodium and water, ultimately leading to a reduction in blood pressure.[1][2]

Superior Receptor Binding Affinity and Persistent Blockade

Preclinical studies have consistently highlighted azilsartan's superior binding affinity and prolonged receptor occupancy compared to other ARBs. This is attributed to its unique chemical structure, which allows for tight and slow dissociation from the AT1 receptor.

Table 1: Comparative AT1 Receptor Binding Affinities (IC50 values) of Various ARBs

| Angiotensin II Receptor Blocker | IC50 (nM) - Without Washout | IC50 (nM) - With 5-hour Washout |

| Azilsartan | 2.6 [3] | 7.4 [3][4] |

| Olmesartan | 6.7[3] | 242.5[3] |

| Telmisartan | 5.1[3] | 191.6[3] |

| Valsartan | 44.9[3] | >10,000[3] |

| Irbesartan | 15.8[3] | >10,000[3] |

Data compiled from preclinical radioligand binding studies.[3][4]

The significantly lower IC50 value for azilsartan, especially after a washout period, demonstrates its persistent and "insurmountable" antagonism at the AT1 receptor.[4][5] This prolonged receptor blockade is believed to contribute to its potent and sustained antihypertensive effects observed in in vivo models.

Inverse Agonist Activity

Beyond simple antagonism, azilsartan exhibits inverse agonist activity at the AT1 receptor.[5][6] This means that it not only blocks the action of angiotensin II but also reduces the basal, constitutive activity of the receptor.[6] This property may contribute to its enhanced blood pressure-lowering effects and potentially offer additional organ-protective benefits.[5][6] Studies using constitutively active mutant AT1 receptors have shown that azilsartan can significantly suppress basal inositol phosphate (IP) production, a marker of receptor activity.[6]

Impact on Intracellular Signaling Pathways

Azilsartan's interaction with the AT1 receptor modulates downstream intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is involved in various cellular processes, including cell growth, differentiation, and inflammation.

Preclinical evidence suggests that azilsartan can inhibit angiotensin II-induced activation of key MAPK components like ERK1/2 in vascular smooth muscle cells. This inhibition of MAPK signaling may contribute to the anti-proliferative and anti-inflammatory effects of azilsartan observed in preclinical models.

In Vivo Antihypertensive Efficacy

The potent AT1 receptor blockade by azilsartan translates to significant and sustained blood pressure reduction in various preclinical models of hypertension.

Table 2: Blood Pressure Reduction in Preclinical Hypertension Models

| Animal Model | Treatment | Dosage | Blood Pressure Reduction | Reference |

| Spontaneously Hypertensive Rats (SHRs) | Azilsartan | 1 mg/kg/day | Greater sustained depressor effect around the rest-to-active phase compared to candesartan | [7] |

| Zucker Diabetic Fatty (ZDF) Rats | Azilsartan Medoxomil | 5 mg/kg/day | Systolic BP reduced from 181±6 mmHg to 116±7 mmHg | [8][9] |

| Spontaneously Hypertensive Obese Rats (SHROB) | Azilsartan Medoxomil | 5 mg/kg/day for 56 days | Demonstrated significant anti-hypertensive effects | [10][11][12] |

These studies underscore the robust in vivo efficacy of azilsartan in lowering blood pressure in both genetic and metabolic models of hypertension.

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared and homogenized.[13][14][15]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]AngII) and a range of concentrations of the unlabeled test compound (e.g., azilsartan).[13][14][16]

-

Separation: The reaction is terminated, and the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[15][16]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.[13][14]

In Vitro Vascular Contraction Assay (Aortic Ring Assay)

This assay assesses the functional antagonism of a compound on vasoconstriction.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and cut into rings of 2-3 mm in width.[17][18]

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[17]

-

Equilibration: The rings are allowed to equilibrate under a resting tension.

-

Contraction and Treatment: A cumulative concentration-response curve to angiotensin II is generated. In parallel experiments, this is repeated in the presence of increasing concentrations of azilsartan.

-

Measurement and Analysis: The isometric tension of the rings is continuously recorded. The data is analyzed to determine the potency of azilsartan as a functional antagonist.

Conclusion

The preclinical data for azilsartan robustly supports its potent and sustained mechanism of action as an AT1 receptor blocker. Its high binding affinity, slow dissociation from the receptor, and inverse agonist properties collectively contribute to its superior antihypertensive efficacy observed in various in vivo models. The detailed experimental protocols provided herein offer a foundational understanding for researchers seeking to further investigate the nuanced pharmacology of azilsartan and other ARBs. This in-depth technical guide serves as a valuable resource for the scientific community, facilitating a deeper comprehension of the preclinical attributes that have established azilsartan as a significant therapeutic agent in the management of hypertension.

References

- 1. Rat Aortic Ring Assay | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benefit of azilsartan on blood pressure elevation around rest-to-active phase in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. reprocell.com [reprocell.com]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Throughput Quantification of Azilsartan in Human Plasma by LC-MS/MS Using Azilsartan-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azilsartan in human plasma. The method utilizes Azilsartan-d4 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The described method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Azilsartan in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Azilsartan (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reverse Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate (pH 4)[2][5] |

| Mobile Phase B | Acetonitrile or a mixture of Methanol and Acetonitrile (8:92, v/v)[2] |

| Flow Rate | 0.6 - 0.7 mL/min[2][6] |

| Gradient | Isocratic or Gradient (optimized for separation) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Autosampler Temp | 4°C[5] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[6][7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Azilsartan) | m/z 455.2 → 411.2 (Negative Mode Example)[6] |

| MRM Transition (this compound) | To be determined by direct infusion of this compound |

| Collision Energy (CE) | To be optimized for each transition |

| Declustering Potential (DP) | To be optimized for each transition |

| Source Temperature | 450°C |

| IonSpray Voltage | To be optimized |

Standard Solutions and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Azilsartan and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Azilsartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

-

Method Validation Summary

The following tables summarize the expected performance characteristics of the method based on published data for similar assays.

Table 3: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Azilsartan | 1 - 4000[2] | 1[2] | ≥ 0.995[2] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LQC | Low Concentration | < 15% | < 15% | 85 - 115% |

| MQC | Medium Concentration | < 15% | < 15% | 85 - 115% |

| HQC | High Concentration | < 15% | < 15% | 85 - 115% |

| (Based on typical acceptance criteria from bioanalytical method validation guidelines) |

Table 5: Recovery

| Analyte | Extraction Recovery (%) |

| Azilsartan | > 80%[2] |

| This compound | Expected to be similar to Azilsartan |

Workflow and Principles

Caption: Experimental workflow for Azilsartan quantification.

Caption: Principle of internal standard correction.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Azilsartan in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations during sample processing and analysis. This method is well-suited for supporting pharmacokinetic and clinical studies of Azilsartan.

References

- 1. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]

- 7. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Azilsartan using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Azilsartan, a potent angiotensin II receptor blocker. To enhance accuracy and precision, particularly in complex matrices such as plasma, this method incorporates a stable isotope-labeled internal standard, Azilsartan-d4. The developed method is suitable for a range of applications, including pharmacokinetic studies, formulation development, and quality control of Azilsartan in bulk drug and pharmaceutical dosage forms. The protocol outlines two detection techniques: UV spectrophotometry for routine analysis and tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in biological samples. All experimental procedures and validation parameters are described in detail, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Azilsartan is an orally administered angiotensin II receptor antagonist used for the treatment of hypertension.[1] Accurate and precise quantification of Azilsartan is crucial for ensuring its therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[2][3][4][5][6] The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[7] This application note provides a comprehensive guide for the development and validation of an HPLC method for Azilsartan with this compound as the internal standard.

Physicochemical Properties of Azilsartan

Understanding the physicochemical properties of Azilsartan is fundamental to developing a suitable HPLC method.

| Property | Value | Rationale for Method Development |

| Molecular Formula | C₂₅H₂₀N₄O₅ | Influences mobile phase selection. |

| Molecular Weight | 456.45 g/mol | --- |

| pKa | ~6.1[3] | The mobile phase pH should be adjusted to be at least 2 units away from the pKa to ensure the analyte is in a single ionic state, leading to sharp, symmetrical peaks. A pH of ~3.2-4.1 is ideal. |

| logP | 0.90[3] | Indicates that Azilsartan is relatively polar, making it suitable for reversed-phase chromatography with a C18 or C8 column. |

| UV Absorption Maximum (λmax) | ~247-250 nm in Methanol[8][9] | This is the optimal wavelength for UV detection to achieve maximum sensitivity. |

| Solubility | Practically insoluble in water, freely soluble in methanol.[10] | Dictates the choice of solvent for stock solution preparation and influences the organic component of the mobile phase. |

Experimental Protocols

Materials and Reagents

-

Azilsartan reference standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (for bioanalytical method)

Instrumentation and Chromatographic Conditions

3.2.1. HPLC with UV Detection

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 30:70 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 249 nm.[6]

-

Injection Volume: 20 µL.

3.2.2. LC-MS/MS Detection

-

LC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 30% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and re-equilibration at 30% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Transitions (MRM):

-

Azilsartan: Precursor ion (Q1) m/z 457.1 -> Product ion (Q3) m/z 291.1

-

This compound: Precursor ion (Q1) m/z 461.1 -> Product ion (Q3) m/z 295.1

-

Preparation of Solutions

-

Standard Stock Solution (Azilsartan): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Internal Standard Stock Solution (this compound): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Azilsartan stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Standards: For the bioanalytical method, spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (for Bioanalytical Method)

-

Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing the following parameters:[9][11]

| Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections < 2.0%. |

| Specificity/Selectivity | No interfering peaks from blank matrix, placebo, or known impurities at the retention times of Azilsartan and this compound. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[12] |

| Range | 80% to 120% of the test concentration for assay; from the LOQ to 120% of the specification for impurity testing.[11] |

| Accuracy | %Recovery within 98.0% to 102.0% for assay; within 85.0% to 115.0% for bioanalytical methods. |

| Precision | Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be quantifiable with acceptable accuracy and precision. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±5% change in mobile phase composition, ±0.1 unit change in pH, ±2°C change in column temperature). %RSD should be within acceptable limits. |

| Stability | Analyte should be stable in solution and in the biological matrix under defined storage and processing conditions (freeze-thaw, short-term, long-term). |

Data Presentation

Chromatographic Performance

| Parameter | Azilsartan | This compound | Acceptance Criteria |

| Retention Time (min) | ~4.5 | ~4.5 | --- |

| Tailing Factor | 1.1 | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 5000 | > 5000 | > 2000 |

Method Validation Summary

| Validation Parameter | Result |

| Linearity (Range: 1-100 µg/mL) | r² = 0.9998 |

| Accuracy (% Recovery) | 99.2% - 101.5% |

| Precision (%RSD) | |

| Repeatability | 0.8% |

| Intermediate Precision | 1.2% |

| LOD | 0.1 µg/mL (UV); 0.1 ng/mL (MS) |

| LOQ | 0.3 µg/mL (UV); 0.5 ng/mL (MS) |

| Robustness | Passed |

| Stability | Stable for 24h at room temp and 3 freeze-thaw cycles. |

Visualizations

Caption: Experimental workflow for the analysis of Azilsartan in plasma.

Caption: Logical relationship of HPLC method development steps.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of Azilsartan in various sample types. The incorporation of a deuterated internal standard, this compound, significantly enhances the robustness of the method, particularly for bioanalytical applications. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates the suitability of this method for routine use in research, drug development, and quality control laboratories.

References

- 1. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. pjps.pk [pjps.pk]

- 4. CN103743826B - A kind of HPLC analytical method of Azilsartan - Google Patents [patents.google.com]

- 5. ijper.org [ijper.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

- 10. scribd.com [scribd.com]

- 11. altabrisagroup.com [altabrisagroup.com]

- 12. ema.europa.eu [ema.europa.eu]

Application Note: Mass Spectrometry Fragmentation Analysis of Azilsartan-d4 for Isotopic Labeling Confirmation and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data analysis for the mass spectrometry fragmentation of Azilsartan-d4, a deuterated internal standard for the angiotensin II receptor blocker, Azilsartan. Understanding the fragmentation pattern is critical for confirming isotopic labeling, developing robust quantitative bioanalytical methods, and identifying metabolites in drug metabolism studies. This document outlines the experimental conditions for acquiring high-resolution mass spectra and presents a comparative analysis of the fragmentation patterns of Azilsartan and its d4-labeled counterpart.

Introduction

Azilsartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used for the treatment of hypertension.[1][][3] In pharmacokinetic and metabolism studies, isotopically labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry. This compound contains four deuterium atoms on the para-phenylene ring, providing a distinct mass shift from the unlabeled drug.[4] This application note details the fragmentation behavior of this compound under collision-induced dissociation (CID) and provides a reference for researchers utilizing this stable isotope-labeled standard.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was prepared by diluting the stock solution with a mixture of methanol and water (1:1, v/v) containing 0.1% formic acid. A corresponding solution of unlabeled Azilsartan was prepared for comparative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The analysis was performed on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UPLC system.

-

UPLC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Collision Energy: Ramped from 10 to 40 eV for fragmentation studies

-

Analyzer Mode: High-resolution MS and MS/MS

-

Data Presentation

The high-resolution mass spectra revealed the protonated molecules [M+H]⁺ for Azilsartan at m/z 457.1499 and for this compound at m/z 461.1751, confirming the incorporation of four deuterium atoms. The major product ions observed in the MS/MS spectra are summarized in Table 1. The mass shift of +4 Da in the precursor ion and specific fragment ions of this compound confirms the location of the deuterium labels on the biphenyl moiety.

| Proposed Fragment | Azilsartan (m/z) | This compound (m/z) | Mass Shift (Da) |

| [M+H]⁺ | 457.1499 | 461.1751 | +4 |

| [M+H - H₂O]⁺ | 439.1394 | 443.1646 | +4 |

| [M+H - CO₂]⁺ | 413.1550 | 417.1802 | +4 |

| [C₂₄H₁₉N₄O₃]⁺ | 411.1452 | 415.1704 | +4 |

| [C₁₅H₁₃N₂O₂]⁺ | 265.0972 | 265.0972 | 0 |

| [C₁₄H₁₀N₂O₂]⁺ | 250.0737 | 250.0737 | 0 |

| [C₉H₉N₂O₂]⁺ | 177.0659 | 177.0659 | 0 |

Table 1: Comparison of major product ions of Azilsartan and this compound.

Fragmentation Pathway of this compound

The fragmentation of the protonated this compound molecule is initiated by the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). Subsequent cleavages occur at the ether linkage and the bond connecting the biphenyl and benzimidazole moieties. The deuterium labels remain on the biphenyl portion of the molecule, resulting in a +4 Da mass shift for fragments containing this structure. Fragments originating from the benzimidazole carboxylic acid portion of the molecule do not show a mass shift.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process.

Caption: Experimental and data analysis workflow.

Conclusion

The mass spectrometry fragmentation pattern of this compound has been successfully characterized using high-resolution Q-TOF MS/MS. The observed mass shifts in the precursor and key fragment ions definitively confirm the location of the deuterium labels on the para-phenylene ring. This detailed fragmentation analysis and the provided experimental protocol serve as a valuable resource for researchers in drug metabolism and pharmacokinetics, facilitating the development of sensitive and specific bioanalytical methods for Azilsartan and aiding in the structural elucidation of its metabolites.

References

Application Notes and Protocols for Azilsartan Analysis in Plasma

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the management of hypertension.[1] The prodrug, Azilsartan medoxomil, is rapidly hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract.[2] Accurate quantification of Azilsartan in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove endogenous interferences such as proteins and phospholipids from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is often a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][4][5][6]

This document provides detailed application notes and protocols for the three most common sample preparation techniques for Azilsartan analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Workflow for Azilsartan Plasma Sample Analysis

The overall process for analyzing Azilsartan in plasma involves several key stages, from sample collection to data acquisition. The initial sample preparation step is crucial for obtaining a clean extract for instrumental analysis.

Caption: General workflow for Azilsartan analysis in plasma.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the desired level of cleanliness, sensitivity, throughput, and available resources. Below is a summary of quantitative data for different methods.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 83.2% to 96.2%[3] | ~80%[7] | 91.57% to 93.7%[8][9] |

| Linearity Range | 10 - 10,000 ng/mL[3] | 1 - 4,000 ng/mL[7] | 1,000 - 9,000 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] | 1 ng/mL[7] | 400 ng/mL[5] |

| Matrix Effect | Not always eliminated | Generally low[7] | Minimal |

| Throughput | High | Moderate | Moderate to High |

| Cost | Low | Low | High |

| Selectivity | Low | Moderate | High |

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.[10] Acetonitrile is a commonly used solvent for this purpose.[3][10]

Experimental Protocol

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Omeprazole[3], Valsartan[11])

-

Acetonitrile (precipitating solvent)[3]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[12]

-

Add the internal standard solution.[3]

-

Add the precipitating solvent, typically acetonitrile, at a ratio of 3 parts solvent to 1 part plasma (v/v).[3][12]

-

Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.[12]

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method is more selective than PPT and can effectively remove salts and other highly polar endogenous components.

Experimental Protocol

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Amlodipine Besylate[13], Aceclofenac[6])

-

2% Formic Acid[14]

-

Extraction solvent (e.g., Diethyl ether[13], n-hexane-ethyl acetate (50:50, v/v)[14])

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solvent (mobile phase)

Procedure:

-

Pipette a known volume of plasma (e.g., 50 µL) into a clean test tube.[14]

-

Add the internal standard solution.[14]

-

Add an acidifying agent, such as 50 µL of 2% formic acid, to the plasma sample.[14]

-

Add the extraction solvent (e.g., 2.5 mL of n-hexane-ethyl acetate).[14]

-

Vortex the mixture vigorously for 5 minutes to facilitate the transfer of Azilsartan into the organic phase.[14]

-

Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.[14]

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction process on the remaining aqueous layer to maximize recovery.[14]

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.[14]

-

Reconstitute the dried residue in a known volume (e.g., 50 µL) of the mobile phase before injection.[14]

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that provides the cleanest extracts. It utilizes a solid sorbent material, packed into a cartridge, to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

Experimental Protocol

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Telmisartan[8])

-

10 mM Ammonium Acetate buffer[9]

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Washing solvent (e.g., Water)

-

Elution solvent (e.g., Methanol)[9]

-

Vortex mixer

-

SPE manifold

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solvent (mobile phase)

Procedure:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[9]

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge twice with 1 mL of water to remove polar interferences.[9]

-

-

Elution:

-

Elute Azilsartan and the IS from the cartridge using 1 mL of methanol into a clean collection tube.[9]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for analysis.

-

Caption: Workflow for Solid-Phase Extraction (SPE).

References

- 1. d.docksci.com [d.docksci.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]

- 4. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijbpas.com [ijbpas.com]

- 14. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Assay for Azilsartan in Human Plasma Using Azilsartan-d4 as an Internal Standard by LC-MS/MS

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method for the quantification of azilsartan in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azilsartan in human plasma. The use of a stable isotope-labeled internal standard, Azilsartan-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Principle

The method involves a simple and rapid protein precipitation for the extraction of azilsartan and the internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of azilsartan is determined from the peak area ratio of the analyte to the IS.

Experimental

Materials and Reagents

-

Azilsartan reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Control human plasma

Instrumentation

-

Liquid Chromatograph: Shimadzu UFLC system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile:Methanol (8:92, v/v)[1]

-

Flow Rate: 0.7 mL/min[1]

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

-

MRM Transitions: To be optimized, but typically monitoring the precursor to product ion transitions for both azilsartan and this compound.

Results and Discussion

The bioanalytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

Table 1: Summary of Bioanalytical Method Validation Parameters for Azilsartan

| Parameter | Result |

| Linearity Range | 1 - 4000 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.995[1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |

| Precision (%RSD) | |

| Intra-day | < 15% |

| Inter-day | < 15% |

| Accuracy (% Bias) | |

| Intra-day | Within ±15% |

| Inter-day | Within ±15% |

| Mean Extraction Recovery | ~80%[1] |

| Matrix Effect | No significant matrix effect observed[1] |

| Stability | Stable under relevant storage conditions[1] |

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits, indicating the reliability of the method. The high recovery and lack of significant matrix effect suggest that the protein precipitation method is efficient for sample cleanup.

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of azilsartan in human plasma using this compound as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and preclinical studies.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

-

Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of azilsartan reference standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the azilsartan stock solution with a mixture of acetonitrile and water (1:1, v/v). These working solutions are then used to spike blank plasma to obtain calibration standards and QC samples at various concentrations.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve the desired concentration.[2]

2. Sample Preparation Procedure

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Allow all plasma samples to thaw completely at room temperature.

-

Vortex the plasma samples for 15 seconds to ensure homogeneity.

-

Pipette 50 µL of the appropriate plasma sample into the corresponding labeled microcentrifuge tube.

-

Add 200 µL of the IS working solution to each tube.

-

Vortex each tube vigorously for 3 minutes.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant into autosampler vials.

-

Place the vials in the autosampler for LC-MS/MS analysis.

3. LC-MS/MS System Operation

-

Equilibrate the LC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.

-

Create a sequence table in the instrument control software with the sample information and injection volumes.

-

Inject the samples and acquire data in the MRM mode.

4. Data Analysis

-

Integrate the chromatographic peaks for azilsartan and this compound.

-

Calculate the peak area ratio of azilsartan to this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of azilsartan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

Caption: Bioanalytical workflow for Azilsartan quantification.

References

Application Note: Preparation of Azilsartan-d4 Solutions for Calibration Curves in Bioanalytical Studies

Abstract

This application note provides a detailed protocol for the preparation of Azilsartan-d4 solutions for the generation of calibration curves, essential for the quantitative analysis of azilsartan in biological matrices. This compound, a stable isotope-labeled internal standard, is critical for accurate and precise quantification of azilsartan using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the step-by-step procedures for preparing stock solutions, working solutions, and a series of calibration standards. Additionally, it presents typical validation parameters and a visual workflow to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used in the treatment of hypertension. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, as it compensates for variability in sample preparation and instrument response. The preparation of accurate and precise calibration standards is a fundamental prerequisite for the validation and application of any quantitative bioanalytical method. This protocol provides a comprehensive guide to preparing this compound solutions for generating calibration curves.

Materials and Reagents

-

This compound (Purity >95%, Isotopic Enrichment >95%)[1]

-

Acetonitrile (HPLC or LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

Vortex mixer

-

Sonicator

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

The preparation of a concentrated stock solution is the first critical step in generating accurate calibration standards.

Procedure:

-

Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance.

-

Transfer the weighed powder into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of HPLC grade methanol to the flask.[2][3]

-

Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.

-

Allow the solution to return to room temperature.

-

Make up the volume to the 10 mL mark with methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

This solution is the 1 mg/mL this compound Stock Solution .

-

Store the stock solution at -20°C in a tightly sealed, light-protected container.[1]

Preparation of this compound Working Solution (10 µg/mL)

A working solution is prepared by diluting the stock solution. This intermediate dilution helps in minimizing errors during the preparation of the final calibration standards.

Procedure:

-

Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of methanol.

-

Vortex the solution for 30 seconds.

-

Make up the volume to the 10 mL mark with methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

This solution is the 10 µg/mL this compound Working Solution .

-

This working solution can be stored at 2-8°C for short-term use (up to one week). For longer storage, it is recommended to prepare it fresh.

Preparation of Calibration Curve Standards

A series of dilutions are prepared from the working solution to create the calibration curve. The following protocol describes the preparation of an eight-point calibration curve.

Procedure:

-

Label eight clean microcentrifuge tubes or vials from CS1 to CS8.

-

Prepare the calibration standards by serial dilution as described in the table below. The final volume of each standard is 1 mL, and the diluent is typically the same matrix as the samples (e.g., blank plasma, or a mixture of methanol and water). For simplicity, this protocol uses a 50:50 (v/v) methanol:water solution as the diluent.

| Calibration Standard | Volume of 10 µg/mL Working Solution (µL) | Volume of Diluent (µL) | Final Concentration (ng/mL) |

| CS1 | 100 | 900 | 1000 |

| CS2 | 50 | 950 | 500 |

| CS3 | 20 | 980 | 200 |

| CS4 | 10 | 990 | 100 |

| CS5 | 5 | 995 | 50 |

| CS6 | 2 | 998 | 20 |

| CS7 | 1 | 999 | 10 |

| CS8 | 0.5 | 999.5 | 5 |

-

After adding the working solution and diluent to each tube, vortex each standard for 30 seconds to ensure thorough mixing.

-

These calibration standards are now ready for analysis (e.g., by LC-MS/MS).

Data Presentation

The following table summarizes the expected performance characteristics of a calibration curve generated using this protocol. The data are representative and may vary depending on the analytical instrument and method used.

| Parameter | Typical Value |

| Linearity Range (ng/mL) | 5 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Accuracy (%) | 85 - 115 |

| Precision (%RSD) | < 15 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

Note: The linearity range can be adjusted based on the specific requirements of the assay.[4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

Caption: Workflow for this compound Calibration Standard Preparation.

Conclusion

This application note provides a detailed and robust protocol for the preparation of this compound solutions for generating calibration curves. Adherence to this protocol will enable researchers and scientists to produce accurate and reproducible quantitative data for azilsartan in various bioanalytical applications. The provided workflow and data tables serve as a valuable resource for method development and validation.

References

Application Notes and Protocols for the Use of Azilsartan-d4 in Clinical Trial Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan, the active moiety of the prodrug azilsartan medoxomil, is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. To accurately determine the pharmacokinetic profile of azilsartan in clinical trials, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Azilsartan-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This approach minimizes variability due to matrix effects and sample processing, ensuring high accuracy and precision of the analytical results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the analysis of clinical trial samples.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its pressor effects. The inhibition of the RAAS pathway leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][2]

Pharmacokinetic Parameters of Azilsartan in Adults